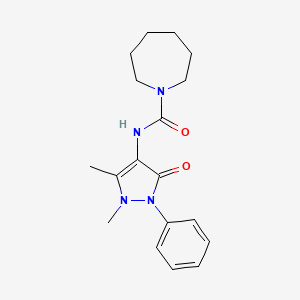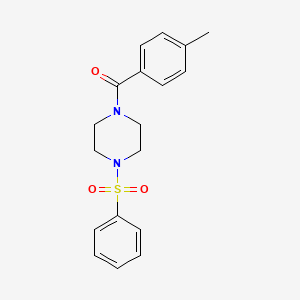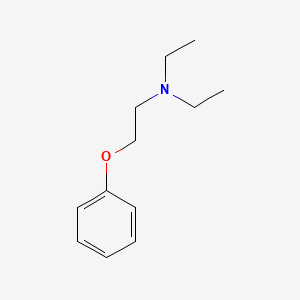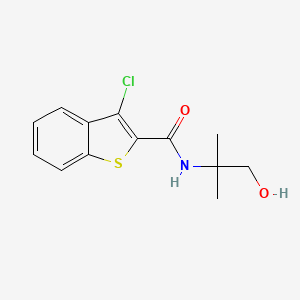![molecular formula C21H16N2O2 B5555197 2-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5555197.png)
2-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a broader class of pyrrolidine derivatives, characterized by their diverse biological activities and potential in drug discovery. The pyrrolidine scaffold is appealing due to its sp^3-hybridization, which allows for efficient exploration of the pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage. These features are critical for designing new compounds with varied biological profiles (Li Petri et al., 2021).
Synthesis Analysis
The synthesis of pyrrolidine and its derivatives, including compounds like "2-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione," involves various strategies. These strategies can be categorized based on ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings, such as proline derivatives. The stereogenicity of carbons in the pyrrolidine ring is crucial, as different stereoisomers and spatial orientations of substituents can lead to different biological profiles (Li Petri et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives significantly influences their biological activity. Steric factors and the spatial orientation of substituents play a vital role in their interaction with enantioselective proteins. This interaction, in turn, determines the biological profile of drug candidates. Thus, understanding the molecular structure is essential for the design of new compounds with desired biological activities (Li Petri et al., 2021).
Chemical Reactions and Properties
The reactivity and properties of pyrrolidine derivatives, including our compound of interest, are diverse. These compounds are known for their selectivity and potential applications in various fields, including medicinal chemistry and drug development. Pyrrolidine is a crucial building block for many biologically active molecules, which highlights its importance in synthesizing compounds with high therapeutic value (Patel et al., 2023).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives are determined by their molecular structure, which includes the saturation level, stereochemistry, and substituents' nature. These properties are critical for understanding the compound's behavior in biological systems and its potential therapeutic applications.
Chemical Properties Analysis
The chemical properties, such as reactivity towards other molecules, stability under physiological conditions, and solubility, are essential for the development of pyrrolidine-based drugs. These properties are influenced by the compound's molecular framework and substituents, which can be optimized for specific biological targets.
- (Li Petri et al., 2021) discusses the versatility of the pyrrolidine scaffold in drug discovery.
- (Patel et al., 2023) provides insights into the applications and modern synthetic pathways for pyrrole derivatives.
科学的研究の応用
Synthesis and Characterization of Analogous Compounds
Compounds with similar structural features, such as "2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione," have been synthesized and characterized using various analytical techniques, including IR, 1H NMR, 13C NMR, and GC-MS spectral analysis. Such studies are foundational in understanding the chemical properties and potential applications of related compounds in fields like materials science and pharmaceutical research (Abdullah M. Asiri & Salman A. Khan, 2011).
Stimulus-Responsive Fluorescent Properties
Research into D-π-A 1,4-dihydropyridine derivatives, which share a similar approach in utilizing pyrrole and indene dione units, demonstrates their stimulus-responsive fluorescent properties. These compounds exhibit reversible piezochromism and solvent-induced emission changes, suggesting potential applications in sensing technologies and smart materials for detecting mechanical stress or solvent changes (Y. Lei et al., 2016).
Intramolecular Interactions and Tautomerism
Studies on dimedone and phenalen-1,3-dione adducts of pyridine carboxaldehyde explore complex intramolecular interactions, enol-enol, and ring-chain tautomerism. These investigations provide insights into the chemical behavior and structural dynamics of compounds under different conditions, which could be relevant for designing molecules with specific reactivity or stability profiles (M. Sigalov et al., 2011).
Polymerization and Material Synthesis
The reaction of pyrrolidine-2,4-diones (tetramic acids) with various agents demonstrates the potential for synthesizing polyfunctional fused heterocyclic compounds. Such chemical transformations are crucial for developing new materials with desired properties, including pharmaceuticals and polymers (T. Mulholland et al., 1972).
特性
IUPAC Name |
2-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-13-11-15(14(2)23(13)16-7-9-22-10-8-16)12-19-20(24)17-5-3-4-6-18(17)21(19)25/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNQQPSAUFVEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=NC=C2)C)C=C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3'-[(4-methyl-1,3-phenylene)bis(iminocarbonyl)]bis(1,2,2-trimethylcyclopentanecarboxylic acid)](/img/structure/B5555118.png)

![5-oxo-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5555123.png)

![methyl 4-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B5555133.png)
![2-[(3-chloro-2-methylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5555135.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5555140.png)

![N-benzyl-6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-2-carboxamide](/img/structure/B5555143.png)
![(3S*,4R*)-1-[(cis-4-aminocyclohexyl)methyl]-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5555189.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5555193.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5555205.png)
![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5555215.png)
